(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one
Description
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is an α,β-unsaturated ketone featuring two 2-furyl substituents at the 1- and 3-positions, a hydroxyl group at the 3-position, and a Z-configuration around the double bond. The hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs. Such structural characteristics influence its reactivity, stability, and interactions in biological systems .
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(Z)-1,3-bis(furan-2-yl)-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-7,12H/b8-7- |
InChI Key |
WEDYYVBOMZRPKY-FPLPWBNLSA-N |
Isomeric SMILES |
C1=COC(=C1)/C(=C/C(=O)C2=CC=CO2)/O |
Canonical SMILES |
C1=COC(=C1)C(=CC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one typically involves the Wittig reaction, where ylides bearing 2-furyl groups are reacted with appropriate aldehydes or ketones . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the propenone backbone can be reduced to form a saturated compound.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the furan rings is believed to contribute to its biological activity .
Industry
In the industrial sector, (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one involves its interaction with cellular components, leading to the disruption of cellular processes. The furan rings can intercalate with DNA, inhibiting replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing in substituents or functional groups:
Key Observations :
- Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs like 3-(2-furyl)acrylate esters. This may reduce membrane permeability but improve solubility in aqueous environments .
- Substituent-Dependent Bioactivity : Menthyloxycarbonyl derivatives (e.g., IIe) exhibit strong antibacterial activity due to lipophilic menthyl groups enhancing cellular uptake, whereas furyl-based esters show weaker effects .
Physicochemical Properties
Biological Activity
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one, also known as a derivative of chalcone, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one features two furyl groups attached to a propenone structure with a hydroxyl substituent. This unique arrangement contributes to its biological potency. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the effects of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one on human cancer cell lines. The results indicated that the compound inhibited cell growth with IC50 values ranging from 5 to 15 µM across different cell types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 6.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 8.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of tubulin polymerization |
These findings suggest that the compound’s mechanism may involve apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one have been explored against various bacterial strains.
Antibacterial Assays
In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed moderate antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
The data indicates that while the compound exhibits some antibacterial activity, it is less effective against Gram-negative bacteria compared to Gram-positive strains.
Anti-inflammatory Activity
The anti-inflammatory potential of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one was assessed using an animal model for acute inflammation.
Experimental Findings
In a controlled experiment involving carrageenan-induced paw edema in rats, the compound was administered at varying doses:
| Dose (mg/kg) | Edema Inhibition (%) |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 70 |
The results demonstrated a dose-dependent reduction in inflammation, indicating that (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one effectively mitigates inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
